1-(1-Cyclopropylideneethyl)-4-methylbenzene
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Overview
Description
1-(1-Cyclopropylideneethyl)-4-methylbenzene is an organic compound with the molecular formula C11H12 It is characterized by a benzene ring substituted with a cyclopropylideneethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene can be synthesized through a palladium-catalyzed hydroalkylation reaction of methylenecyclopropanes with simple hydrazones. This method involves the selective cleavage of carbon-carbon sigma bonds under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclopropylideneethyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives.
Scientific Research Applications
1-(1-Cyclopropylideneethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylideneethyl)-4-methylbenzene involves its interaction with molecular targets through its reactive cyclopropylidene group. This group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.
1-(1-Cyclopropylideneethyl)-benzene: Similar structure but without the methyl group on the benzene ring.
4-Methylcyclopropylbenzene: Similar structure but with a cyclopropyl group instead of a cyclopropylidene group.
Uniqueness: 1-(1-Cyclopropylideneethyl)-4-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring.
Properties
CAS No. |
671782-19-7 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(1-cyclopropylideneethyl)-4-methylbenzene |
InChI |
InChI=1S/C12H14/c1-9-3-5-11(6-4-9)10(2)12-7-8-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
UYIWRDLBQDROQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2CC2)C |
Origin of Product |
United States |
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